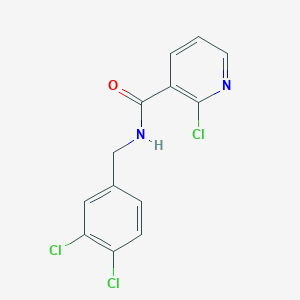
N3-(3,4-dichlorobenzyl)-2-chloronicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N3-(3,4-dichlorobenzyl)-2-chloronicotinamide, also known as CDB3 or CDB-3, is a chemical compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. CDB3 belongs to the class of nicotinamide adenine dinucleotide (NAD+) biosynthesis inhibitors and has been shown to exhibit promising results in various scientific research applications.
作用機序
N3-(3,4-dichlorobenzyl)-2-chloronicotinamide inhibits the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is a key enzyme in the NAD+ biosynthesis pathway. NAMPT catalyzes the conversion of nicotinamide to nicotinamide mononucleotide (NMN), which is a precursor of NAD+. Inhibition of NAMPT by N3-(3,4-dichlorobenzyl)-2-chloronicotinamide leads to a decrease in NAD+ levels, which in turn affects cellular metabolism and energy production.
Biochemical and Physiological Effects
N3-(3,4-dichlorobenzyl)-2-chloronicotinamide has been shown to exhibit various biochemical and physiological effects. Studies have shown that N3-(3,4-dichlorobenzyl)-2-chloronicotinamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. N3-(3,4-dichlorobenzyl)-2-chloronicotinamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N3-(3,4-dichlorobenzyl)-2-chloronicotinamide has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes.
実験室実験の利点と制限
One of the major advantages of N3-(3,4-dichlorobenzyl)-2-chloronicotinamide is its specificity towards NAMPT, which makes it a valuable tool for studying the NAD+ biosynthesis pathway. However, N3-(3,4-dichlorobenzyl)-2-chloronicotinamide has limitations in terms of its solubility and stability, which can affect its efficacy in lab experiments.
将来の方向性
There are several future directions for research on N3-(3,4-dichlorobenzyl)-2-chloronicotinamide. One area of research is the development of more potent and stable NAMPT inhibitors based on the structure of N3-(3,4-dichlorobenzyl)-2-chloronicotinamide. Another area of research is the investigation of the therapeutic potential of N3-(3,4-dichlorobenzyl)-2-chloronicotinamide in various diseases such as cancer, diabetes, and neurodegenerative disorders. Furthermore, the role of NAD+ in aging and longevity is an area of research that could benefit from the use of N3-(3,4-dichlorobenzyl)-2-chloronicotinamide as a tool for studying the NAD+ biosynthesis pathway.
Conclusion
In conclusion, N3-(3,4-dichlorobenzyl)-2-chloronicotinamide is a promising chemical compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. Its specificity towards NAMPT makes it a valuable tool for studying the NAD+ biosynthesis pathway, and its potential therapeutic applications in various diseases make it an exciting area of research for the future.
合成法
The synthesis of N3-(3,4-dichlorobenzyl)-2-chloronicotinamide involves the reaction of 3,4-dichlorobenzylamine with 2-chloronicotinoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N3-(3,4-dichlorobenzyl)-2-chloronicotinamide.
科学的研究の応用
N3-(3,4-dichlorobenzyl)-2-chloronicotinamide has been extensively studied for its potential use in various scientific research applications. One of the major areas of research is its use as an NAD+ biosynthesis inhibitor. NAD+ is a coenzyme that plays a crucial role in cellular metabolism and energy production. Inhibition of NAD+ biosynthesis has been shown to have therapeutic potential in various diseases such as cancer, diabetes, and neurodegenerative disorders.
特性
IUPAC Name |
2-chloro-N-[(3,4-dichlorophenyl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3N2O/c14-10-4-3-8(6-11(10)15)7-18-13(19)9-2-1-5-17-12(9)16/h1-6H,7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIMBMBKVBSANF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N3-(3,4-dichlorobenzyl)-2-chloronicotinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

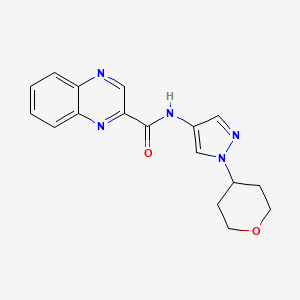
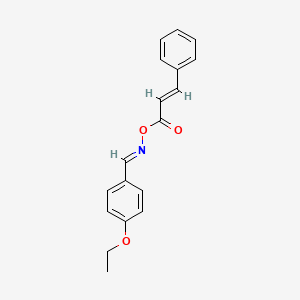

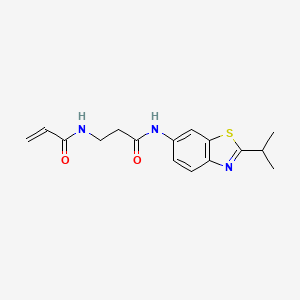
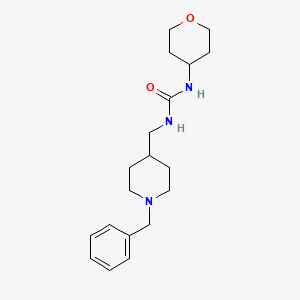



![methyl {[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]thio}acetate](/img/structure/B2483124.png)
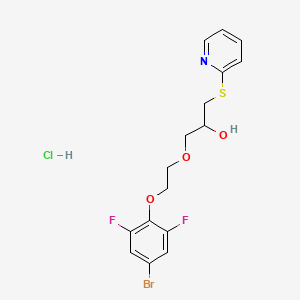
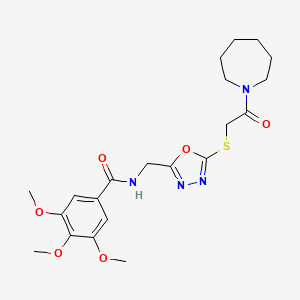

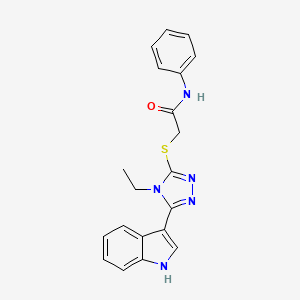
![N'-{(E)-[2-(diethylamino)-1,3-thiazol-5-yl]methylidene}isonicotinohydrazide](/img/structure/B2483133.png)